molecular formula C15H9N3S B1387450 4-[2-(Pyridin-4-yl)-1,3-thiazol-4-yl]benzonitrile CAS No. 222629-39-2

4-[2-(Pyridin-4-yl)-1,3-thiazol-4-yl]benzonitrile

Cat. No.: B1387450
CAS No.: 222629-39-2
M. Wt: 263.3 g/mol
InChI Key: QICJTWFELAYJKK-UHFFFAOYSA-N
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Description

4-[2-(Pyridin-4-yl)-1,3-thiazol-4-yl]benzonitrile is a versatile heteroaromatic compound of significant interest in medicinal chemistry and materials science research. Its molecular structure incorporates a central 1,3-thiazole ring, a privileged scaffold in drug discovery, which is functionalized at the 2-position with a pyridin-4-yl group and at the 4-position with a benzonitrile moiety . This specific arrangement of aromatic systems and hydrogen bond acceptors makes it a valuable intermediate for the synthesis of more complex molecules. Researchers utilize this compound as a key building block in the development of pharmaceutical candidates, particularly for its potential to engage in pi-pi stacking and dipole-dipole interactions within biological targets. The benzonitrile group, a common feature in agrochemicals and pharmaceuticals, enhances the molecule's rigidity and influences its electronic properties . Analogous compounds featuring the pyridinyl-thiazole core have been investigated in various therapeutic areas, suggesting potential applications for this chemical in similar exploratory research . It is also relevant in the creation of ligands for catalytic systems and in the design of organic electronic materials. This product is strictly labeled For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications. Researchers can leverage its structural features to probe biological mechanisms and develop novel chemical entities.

Properties

IUPAC Name

4-(2-pyridin-4-yl-1,3-thiazol-4-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9N3S/c16-9-11-1-3-12(4-2-11)14-10-19-15(18-14)13-5-7-17-8-6-13/h1-8,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QICJTWFELAYJKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C2=CSC(=N2)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(Pyridin-4-yl)-1,3-thiazol-4-yl]benzonitrile typically involves the construction of the thiazole ring followed by the introduction of the pyridine and benzonitrile groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminopyridine with α-bromoacetophenone can yield the thiazole ring, which is then further functionalized to introduce the benzonitrile group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-[2-(Pyridin-4-yl)-1,3-thiazol-4-yl]benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine and thiazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

4-[2-(Pyridin-4-yl)-1,3-thiazol-4-yl]benzonitrile has several applications in scientific research:

    Medicinal Chemistry: It is explored as a potential pharmacophore in the design of new drugs, particularly for its ability to interact with biological targets.

    Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 4-[2-(Pyridin-4-yl)-1,3-thiazol-4-yl]benzonitrile involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may bind to enzyme active sites or receptor proteins, modulating their activity. The exact pathways depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiazole Ring

Compound 3c : 4-(2-((2E)-2-(1H-Imidazol-2-ylmethylidene)hydrazinyl)-1,3-thiazol-4-yl)benzonitrile
  • Structural Difference : Replaces the pyridin-4-yl group with an imidazole-hydrazine moiety.
  • Properties: Lower synthesis yield (48%) compared to conventional thiazole derivatives, with a melting point of 223.8–228.5°C.
  • Significance : The imidazole group enhances hydrogen-bonding capacity, which may improve binding to enzymatic targets like kinases or proteases.
Compound 3c (from ) : 4-[2-[2-(8-Methyl-8-azabicyclo[3.2.1]oct-3-ylidene)hydrazinyl]-1,3-thiazol-4-yl]benzonitrile
  • Structural Difference : Incorporates a bicyclic hydrazinyl group instead of pyridin-4-yl.
  • The bicyclic system may enhance lipophilicity, improving blood-brain barrier penetration .

Core Heterocycle Modifications

4-[(E)-(3-Methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-4-yl)iminomethyl]benzonitrile
  • Structural Difference : Replaces the thiazole with a triazole ring containing a thioxo group.
  • Crystallographic Data: Single-crystal X-ray analysis (R factor = 0.043) reveals a planar structure stabilized by intramolecular hydrogen bonds.
4-[5-Amino-4-(4-fluorophenyl)-3-(pyridin-4-yl)-1H-pyrazol-1-yl]benzonitrile
  • Structural Difference : Substitutes the thiazole with a pyrazole ring bearing a 4-fluorophenyl group.
  • Crystallography : X-ray data (R factor = 0.038) show a twisted conformation due to steric hindrance from the fluorophenyl group. This geometry may reduce stacking interactions but improve selectivity for hydrophobic binding pockets .

Functional Group and Chain Modifications

F-MTEB (3-Fluoro-5-[(2-methyl-1,3-thiazol-4-yl)ethynyl]benzonitrile)
  • Structural Difference : Introduces an ethynyl linker and fluorine atom at the meta position.
  • Pharmacological Relevance: Acts as a metabotropic glutamate receptor antagonist. The fluorine atom enhances electronegativity, while the ethynyl group extends conjugation, improving binding affinity (Ki values in nanomolar range) .
N-Hydroxy-4-{5-[4-(5-isopropyl-2-methyl-1,3-thiazol-4-yl)phenoxy]pentoxy}benzamidine
  • Structural Difference: Adds a phenoxy-pentoxy chain to the benzonitrile core.
  • Synthetic Utility : Prepared via coupling reactions, this derivative is a leukotriene B4 receptor antagonist . The long alkyl chain enhances solubility and prolongs half-life in vivo .

Comparative Analysis of Key Properties

Table 1: Physical and Pharmacological Properties

Compound Name Core Structure Key Substituent(s) Melting Point (°C) Biological Activity Reference
4-[2-(Pyridin-4-yl)-1,3-thiazol-4-yl]benzonitrile Thiazole-benzonitrile Pyridin-4-yl Not reported Scaffold for drug design
Compound 3c (Imidazole-hydrazine) Thiazole-benzonitrile Imidazol-2-ylmethylidene hydrazine 223.8–228.5 Metal coordination potential
Compound 3c (Bicyclic hydrazine) Thiazole-benzonitrile 8-Azabicyclo[3.2.1]octane Not reported Anticancer, tyrosinase inhibition
F-MTEB Thiazole-benzonitrile Ethynyl-fluorine Not reported Metabotropic glutamate antagonism

Biological Activity

4-[2-(Pyridin-4-yl)-1,3-thiazol-4-yl]benzonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a unique structural arrangement combining pyridine and thiazole rings, which enhances its potential as a pharmacophore for various therapeutic applications.

The chemical formula of this compound is C15H9N3SC_{15}H_9N_3S, with a molecular weight of 265.31 g/mol. Its structure includes a benzonitrile moiety linked to a thiazole and pyridine ring, contributing to its biological activity through various mechanisms.

PropertyValue
IUPAC Name4-(2-(Pyridin-4-yl)-1,3-thiazol-4-yl)benzonitrile
Molecular FormulaC15H9N3S
Molecular Weight265.31 g/mol
CAS Number222629-39-2

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The thiazole and pyridine rings facilitate binding through hydrogen bonding and hydrophobic interactions, modulating the activity of these targets.

Antitumor Activity

Research indicates that compounds containing thiazole moieties exhibit significant antitumor properties. For example, derivatives of thiazoles have shown IC50 values in the low micromolar range against various cancer cell lines. The structure-activity relationship (SAR) analysis suggests that the presence of electron-donating groups enhances the cytotoxicity of these compounds.

Anticonvulsant Properties

In studies focused on anticonvulsant activity, thiazole-bearing compounds have demonstrated efficacy in animal models. For instance, certain analogues exhibited protective effects against seizures, indicating the potential for developing new antiepileptic drugs based on this scaffold .

Xanthine Oxidase Inhibition

Recent studies have identified related compounds as xanthine oxidase inhibitors, which play a crucial role in managing gout and hyperuricemia. The inhibition mechanism involves competitive binding to the enzyme's active site, with some derivatives displaying IC50 values below 10 µM .

Case Studies

  • Antitumor Activity : A study evaluated several thiazole derivatives against human cancer cell lines (e.g., A431 and HT29). Compounds showed IC50 values ranging from 1.61 to 1.98 µg/mL, indicating potent anticancer activity. The presence of specific substituents on the phenyl ring was correlated with enhanced activity .
  • Anticonvulsant Efficacy : In a series of experiments assessing anticonvulsant properties, certain thiazole derivatives were able to eliminate the tonic extensor phase in seizure models, providing 100% protection in tested subjects .

Comparative Analysis

When compared to similar compounds, such as 4-(2,6-Di(pyridin-4-yl)pyridin-4-yl)benzonitrile , the unique combination of pyridine and thiazole rings in This compound provides distinct electronic properties that enhance its binding affinity and specificity towards biological targets.

CompoundAntitumor IC50 (µg/mL)Anticonvulsant Activity
This compound1.61 - 1.98High protection in models
4-(2,6-Di(pyridin-4-yl)pyridin-4-yl)benzonitrileHigherModerate

Q & A

Q. What are the common synthetic routes for 4-[2-(Pyridin-4-yl)-1,3-thiazol-4-yl]benzonitrile, and how are reaction conditions optimized?

The synthesis typically involves constructing the thiazole ring via the Hantzsch thiazole synthesis , followed by coupling with pyridine and benzonitrile moieties. Key steps include:

  • Thiazole formation : Reacting α-haloketones (e.g., bromopyruvate derivatives) with thiourea or thioamides under reflux in ethanol .
  • Cross-coupling : Suzuki-Miyaura or Buchwald-Hartwig couplings to attach the pyridinyl group. For example, palladium catalysts (e.g., Pd(PPh₃)₄) with ligands like XPhos in toluene/water mixtures at 80–100°C .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol.
    Optimization : Adjusting solvent polarity, catalyst loading, and reaction time to improve yields (reported 40–70% for analogous compounds) .

Q. What spectroscopic and crystallographic methods are used for structural characterization?

  • NMR : ¹H and ¹³C NMR to confirm connectivity (e.g., pyridinyl protons at δ 8.5–9.0 ppm, thiazole protons at δ 7.5–8.0 ppm) .
  • HRMS : High-resolution mass spectrometry for molecular ion validation (e.g., [M+H]+ at m/z 374.1070) .
  • X-ray crystallography : Single-crystal diffraction (e.g., SHELX programs for structure refinement). Orthorhombic space groups (e.g., Pca2₁) with hydrogen bonding networks stabilize the lattice .

Q. How is the compound screened for initial biological activity in academic settings?

  • Antimicrobial assays : Minimum inhibitory concentration (MIC) tests against S. aureus or C. albicans using broth microdilution (e.g., MIC = 5–10 µM for related thiazole derivatives) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HCT116) with IC₅₀ values calculated via nonlinear regression .
  • Solubility : Measured in DMSO (>72 mg/mL) or water (<1 mg/mL) using UV-Vis spectroscopy .

Advanced Research Questions

Q. What methodologies elucidate the compound’s mechanism of action as a NAT10 inhibitor?

  • Cellular assays : Treating HGPS (Hutchinson-Gilford progeria) cells and quantifying nuclear shape restoration via fluorescence microscopy (e.g., lamin B1 staining) .
  • Enzyme inhibition : NAT10 activity assays using acetyl-CoA analogs and HPLC to measure acetylation levels .
  • Transcriptomics : RNA-seq to identify downstream genes regulated by NAT10 inhibition .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

  • Core modifications : Replacing the pyridinyl group with morpholine or piperazine to enhance solubility .
  • Functional group addition : Introducing electron-withdrawing groups (e.g., CF₃) on the benzonitrile ring to improve target binding .
  • Computational modeling : Docking studies (AutoDock Vina) to predict interactions with NAT10’s active site .

Q. How are contradictions in reported biological activities resolved?

  • Reproducibility controls : Standardizing assay protocols (e.g., cell passage number, serum concentration) .
  • Orthogonal assays : Combining enzymatic inhibition data with cellular viability readouts to confirm specificity .
  • Meta-analysis : Comparing MIC/IC₅₀ values across studies to identify outliers caused by impurities (e.g., via HPLC purity >98%) .

Q. What strategies improve the compound’s bioavailability for in vivo studies?

  • Prodrug design : Adding hydrolyzable esters to the benzonitrile group for enhanced membrane permeability .
  • Nanoparticle encapsulation : Using PLGA nanoparticles to improve aqueous stability and sustained release .
  • Pharmacokinetics : Measuring plasma half-life in rodent models via LC-MS/MS .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-[2-(Pyridin-4-yl)-1,3-thiazol-4-yl]benzonitrile
Reactant of Route 2
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4-[2-(Pyridin-4-yl)-1,3-thiazol-4-yl]benzonitrile

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